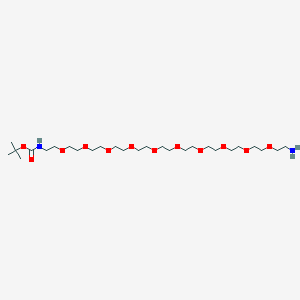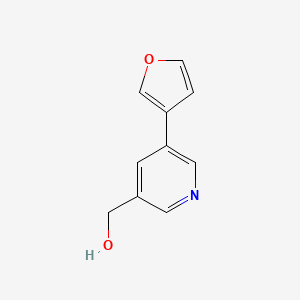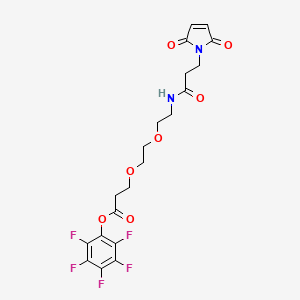
BocNH-PEG10-CH2CH2NH2
Vue d'ensemble
Description
BocNH-PEG10-CH2CH2NH2: is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is characterized by its ability to join two essential ligands, facilitating the selective degradation of target proteins through the ubiquitin-proteasome system .
Mécanisme D'action
Target of Action
BocNH-PEG10-CH2CH2NH2 is a PEG-based PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
The mode of action of this compound involves its role as a linker in PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The this compound compound serves as this linker, enabling the formation of a ternary complex between the E3 ligase, the PROTAC, and the target protein .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in protein degradation . Specifically, PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The ubiquitin-proteasome system is a crucial pathway for the degradation of intracellular proteins, and its manipulation allows for the selective degradation of specific proteins .
Pharmacokinetics
The use of peg linkers like this compound in drug design is known to improve the solubility, stability, and bioavailability of the resulting compounds .
Result of Action
The result of the action of this compound, when used in the synthesis of PROTACs, is the selective degradation of target proteins . This can lead to a decrease in the function of the target protein, which can be beneficial in the treatment of diseases where the target protein is overactive or dysregulated .
Action Environment
The action environment of this compound is within the intracellular space, where it contributes to the formation of PROTACs that interact with the ubiquitin-proteasome system . The efficacy and stability of the resulting PROTACs can be influenced by various environmental factors, including pH, temperature, and the presence of other interacting proteins .
Analyse Biochimique
Biochemical Properties
BocNH-PEG10-CH2CH2NH2, as a PEG-based PROTAC linker, plays a crucial role in biochemical reactions. It connects two different ligands; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The nature of these interactions is selective and leads to the degradation of target proteins .
Cellular Effects
The effects of this compound on cells are primarily through its role in the formation of PROTACs . By selectively degrading target proteins, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a linker in PROTACs . It binds to both the E3 ubiquitin ligase and the target protein, facilitating the ubiquitination and subsequent degradation of the target protein .
Metabolic Pathways
As a PROTAC linker, it is involved in the ubiquitin-proteasome pathway, facilitating the degradation of target proteins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of BocNH-PEG10-CH2CH2NH2 typically involves the reaction of polyethylene glycol (PEG) with amine groupsThe final product is obtained by deprotecting the Boc groups under acidic conditions.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets the required specifications for research and industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: BocNH-PEG10-CH2CH2NH2 undergoes various chemical reactions, including:
Substitution Reactions: The amine groups can react with carboxyl groups or NHS esters to form amide bonds.
Deprotection Reactions: The Boc groups can be removed under acidic conditions to expose the free amine groups.
Common Reagents and Conditions:
Reagents: Common reagents include trifluoroacetic acid (TFA) for deprotection and N-hydroxysuccinimide (NHS) esters for amide bond formation.
Major Products: The major products formed from these reactions include amide-linked compounds and deprotected amine derivatives.
Applications De Recherche Scientifique
BocNH-PEG10-CH2CH2NH2 has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the selective degradation of target proteins.
Biology: Employed in the study of protein-protein interactions and the development of targeted therapies.
Medicine: Utilized in drug discovery and development, particularly in the design of novel therapeutic agents.
Comparaison Avec Des Composés Similaires
BocNH-PEG-NH2: A linear heterobifunctional PEG reagent containing an amine group and a Boc-protected amine.
BocNH-PEG4-CH2CH2NH2: A shorter PEG-based linker used in similar applications.
Uniqueness: BocNH-PEG10-CH2CH2NH2 is unique due to its longer PEG chain, which provides greater flexibility and solubility in aqueous environments. This makes it particularly useful in the synthesis of PROTACs and other bioconjugates where longer linkers are required .
Propriétés
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H56N2O12/c1-27(2,3)41-26(30)29-5-7-32-9-11-34-13-15-36-17-19-38-21-23-40-25-24-39-22-20-37-18-16-35-14-12-33-10-8-31-6-4-28/h4-25,28H2,1-3H3,(H,29,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZKCSDOOFBCPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H56N2O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-[(3-Iodophenoxy)methyl]piperidine](/img/structure/B3098979.png)





